Tandamine hydrochloride

Overview

Description

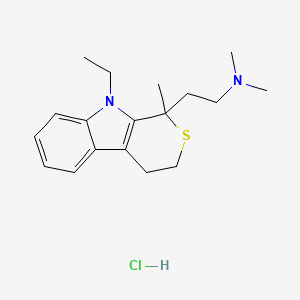

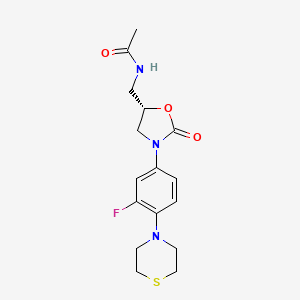

Tandamine is a selective norepinephrine reuptake inhibitor with a tricyclic structure. It was developed in the 1970s as a potential antidepressant but was never commercialized . Tandamine is analogous to pirandamine, which acts as a selective serotonin reuptake inhibitor .

Preparation Methods

The synthesis of Tandamine involves the formation of a thiopyranoindole structure. The synthetic route typically includes the following steps:

Formation of the indole ring: This is achieved through a Fischer indole synthesis.

Introduction of the thiopyrano ring: This involves the cyclization of the indole derivative with a suitable thiol compound.

Alkylation: The final step involves the alkylation of the nitrogen atom in the indole ring to form the desired product.

Industrial production methods for Tandamine have not been extensively documented due to its lack of commercialization.

Chemical Reactions Analysis

Tandamine undergoes several types of chemical reactions:

Oxidation: Tandamine can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: Tandamine can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Scientific Research Applications

Tandamine has been primarily studied for its potential use as an antidepressant. It has shown significant activity in inhibiting the uptake of norepinephrine in the brain, which is a key mechanism in the treatment of depression . Additionally, Tandamine has been investigated for its effects on biogenic amine metabolism and related activities . Its ability to inhibit norepinephrine uptake has made it a valuable tool in research on the role of monoamines in depression, sedation, and appetite regulation .

Mechanism of Action

Tandamine exerts its effects by selectively inhibiting the reuptake of norepinephrine in the brain . This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets of Tandamine include norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparison with Similar Compounds

Tandamine is similar to other tricyclic antidepressants such as desipramine and imipramine. it is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin or dopamine uptake . This selective activity distinguishes Tandamine from other antidepressants that have broader effects on multiple neurotransmitter systems.

Similar Compounds

Pirandamine: Acts as a selective serotonin reuptake inhibitor.

Desipramine: A tricyclic antidepressant that inhibits the reuptake of norepinephrine and serotonin.

Imipramine: Another tricyclic antidepressant with similar mechanisms of action.

Tandamine’s unique selectivity for norepinephrine reuptake inhibition makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No. |

58167-78-5 |

|---|---|

Molecular Formula |

C18H26N2S |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3 |

InChI Key |

BRPOADLGOFPKKJ-UHFFFAOYSA-N |

SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C.Cl |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

58167-78-5 (mono-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole AY 23946 tandamine tandamine hydrochloride, (+)-isomer tandamine hydrochloride, (+-)-isomer tandamine hydrochloride, (-)-isomer tandamine monohydrochloride |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)